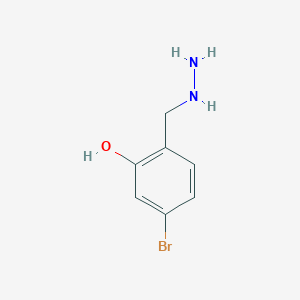
6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,8-dichloro-5,11-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,8-dichloro-5,11-dihydro- is a complex organic compound that belongs to the class of benzodiazepines fused with pyrimidine. This compound is characterized by its unique structure, which includes a pyrimido-benzodiazepine core with chlorine substitutions at positions 2 and 8. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,8-dichloro-5,11-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,4-dichloro-5-nitropyrimidine and o-phenylenediamine can undergo cyclization in the presence of a base to form the desired benzodiazepine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,8-dichloro-5,11-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,8-dichloro-5,11-dihydro- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,8-dichloro-5,11-dihydro- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-: This compound has a similar structure but with only one chlorine substitution.
5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: Another related compound with a different ring fusion pattern.
Uniqueness
6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2,8-dichloro-5,11-dihydro- is unique due to its dual chlorine substitutions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
CAS No. |
66427-85-8 |
|---|---|
Molecular Formula |
C11H6Cl2N4O |
Molecular Weight |
281.09 g/mol |
IUPAC Name |
2,8-dichloro-5,11-dihydropyrimido[4,5-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C11H6Cl2N4O/c12-5-1-2-7-6(3-5)10(18)16-8-4-14-11(13)17-9(8)15-7/h1-4H,(H,16,18)(H,14,15,17) |
InChI Key |
WWUWYSXCIDEZNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC3=CN=C(N=C3N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde](/img/structure/B12814758.png)

![(E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12814768.png)







